“4-(Methoxymethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 127958-17-2. It has a molecular weight of 139.16. The IUPAC name for this compound is 4-(methoxymethyl)-2-pyrimidinamine.
Synthesis Analysis
While specific synthesis methods for “4-(Methoxymethyl)pyrimidin-2-amine” were not found, there are general methods for the synthesis of pyrimidines. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines.
Molecular Structure Analysis
The InChI code for “4-(Methoxymethyl)pyrimidin-2-amine” is 1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9). This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-(Methoxymethyl)pyrimidin-2-amine” is a powder with a melting point of 123-124°C. It is stored at room temperature.
Related Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
Compound Description: This series of compounds are potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2), a validated target for anticancer drug discovery. [] Notably, compound 15 within this series showed potent CDK2 inhibitory activity (Ki = 0.005 μM) and sub-micromolar antiproliferative activity against 13 cancer cell lines. []
Compound Description: These compounds were designed as potential V600EBRAF inhibitors, inspired by known inhibitors. [] Compound 12l within this series exhibited potent V600EBRAF inhibitory activity with an IC50 of 0.49 µM. [] Another compound, 12e, showed significant growth inhibition against multiple cancer cell lines. []
Compound Description: NPPA serves as a potential template for designing drugs against Chronic Myelogenous Leukemia (CML). [, ] Molecular docking studies revealed that NPPA exhibits an energy affinity of ΔG = -10.3 kcal/mol for the target kinase (PDB ID 2hyy), interacting with key residues involved in CML inhibition. [, ]
4-(3-Bromophenyl)pyrimidin-2-amine
Compound Description: The crystal structure of this compound has been reported [], providing insights into its solid-state conformation and intermolecular interactions.
Compound Description: This series of compounds was designed and synthesized as potent and selective Mnk2 inhibitors for treating acute myeloid leukemia (AML). [] These compounds showed potent anti-proliferative activity against MV4-11 AML cells. []
Compound Description: This series of compounds, synthesized via Claisen-Schmidt condensation, were designed as potential CDK-8 inhibitors with anticancer activity. [] Molecular docking studies revealed their interaction with the CDK-8 protein. [] Compound 11y displayed potent antimicrobial activity against E. coli and C. albicans. [] Compounds 2y and 4y exhibited strong antiproliferative activity against a human colorectal carcinoma cell line. []
Compound Description: These compounds are highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). [] These kinases play a crucial role in cell cycle regulation and are validated targets for anticancer drug discovery. Compound 83, an orally bioavailable inhibitor from this series, showed remarkable selectivity and significant antitumor activity in an acute myeloid leukemia mouse xenograft model. []
Compound Description: Developed as PLK4 inhibitors, these compounds demonstrated potential in treating breast cancer. [, ] Specifically, compound 14i showed significant antitumor efficacy in MDA-MB-468 and MDA-MB-231 xenograft models. [, ]
Compound Description: This series of compounds were synthesized from chalcones and guanidine hydrochloride and evaluated for their antimicrobial activities. []
Compound Description: This compound was synthesized via cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2. []
Compound Description: Synthesized and evaluated for their antimicrobial and in vitro cytotoxic activities. [] Docking studies and antimicrobial assays identified CHR 7, CHR 8, and CHR 9 as the most promising candidates. []
Compound Description: Characterized for its crystal structure, DFT properties, and antibacterial activity. [] It exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Compound Description: This group of compounds acts as potent Aurora A and B kinase inhibitors. [] These kinases play a crucial role in cell division, and their inhibition has shown potential in cancer treatment. The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18), exhibited potent inhibitory activity against both Aurora A and B kinases (Ki values of 8.0 and 9.2 nM, respectively). [] Compound 18 induced cell death, mitotic failure, and increased polyploidy in cancer cells, highlighting its anticancer potential. []
Compound Description: This compound was synthesized and structurally characterized using X-ray diffraction and theoretical calculations. [] The crystallographic data confirmed the molecular structure, revealing intermolecular N-H…N interactions between adjacent molecules. [] Theoretical calculations provided insights into its electronic properties, including frontier orbital energies and optimized geometries. []
Compound Description: This family of compounds was designed as selective inhibitors of JAK2, a target for treating myeloproliferative neoplasms (MPNs). [] Compound A8, a potent JAK2 inhibitor (IC50 = 5 nM), demonstrated excellent selectivity against other JAK family kinases and showed promising metabolic stability and bioavailability. []
Compound Description: These compounds were synthesized and evaluated for their antitubercular activity. [] The synthesis involved a multi-step process, starting from 2-hydroxy-1-naphthonitrile. []
(Pentane-2,4-dionato-κ2O,O')(pyridin-2-amine-κN1)copper(II) and (pentane-2,4-dionato-κ2O,O')(pyrimidin-2-amine-κN1)copper(II)
Compound Description: These two copper(II) complexes, synthesized using bis(pentane-2,4-dionato-κ2O,O')copper(II) with pyridin-2-amine and pyrimidin-2-amine respectively, are isostructural. [] They both exhibit square-pyramidal coordination around the copper(II) ion and have intramolecular N-H...O hydrogen bonding. []
Compound Description: This class of compounds, which includes abemaciclib and its analogs, targets CDK4, a key regulator of the cell cycle. [] They are currently being explored for their potential in breast cancer treatment. []
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Compound Description: The crystal structure of this compound has been determined, revealing its molecular conformation and intermolecular interactions. []
Substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds and salts thereof
Compound Description: This patent describes a method for preparing these compounds, highlighting their potential as intermediates for synthesizing other pharmaceutically active pyrimidine derivatives. []
5-[2-(Methylthio)ethoxy]pyrimidin-2-amine
Compound Description: This compound is a useful intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other industrially relevant products. [] A novel method for its preparation has been reported, which involves a multi-step process. []
Compound Description: Imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment, has been crystallized in its freebase form. [] The crystal structure reveals an extended conformation of the molecule, stabilized by intermolecular hydrogen bonds. []
Compound Description: The crystal structure of this compound provides insights into its molecular packing and intermolecular interactions, including N—H⋯N hydrogen bonds and C—H⋯S contacts. []
Compound Description: This series of compounds exhibits inhibitory activity against c-kit, PDGFRα, and PDGFRβ kinases. [] These kinases play crucial roles in cell signaling and are implicated in various diseases, including cancer.
Compound Description: The crystal structure of this compound, stabilized by intermolecular N-H…N hydrogen bonds, provides insights into its solid-state interactions. []
Compound Description: The crystal structure of this compound, characterized by weak intermolecular N—H⋯N interactions, sheds light on its solid-state packing. []
Compound Description: This compound has been identified as a casein kinase 1 delta (CK1δ) inhibitor. [] CK1δ is involved in various cellular processes and is implicated in neurodegenerative disorders like Alzheimer's disease, making its inhibitors of therapeutic interest. []
Compound Description: This compound, with its crystal structure revealing two independent molecules in the asymmetric unit, exhibits weak intermolecular N—H⋯N and C—H⋯O interactions. []
4-(3,4-Dihydro-β-carbolin-1-yl)pyrimidin-2-amine (Acanthomine A)
Compound Description: Acanthomine A is a natural product with an approximately planar structure. [] Its crystal structure reveals intermolecular hydrogen bonding interactions that contribute to its layered network. []
Compound Description: Crystallizing with two independent molecules in the asymmetric unit, this compound exhibits intermolecular N—H⋯N hydrogen bonds, π–π stacking interactions, and C—H⋯π interactions. []
Compound Description: Compound 1 is a key intermediate in synthesizing thiopyrano(4,3-d)pyrimidine-based small molecule inhibitors, particularly those targeting anticancer activity. []
Compound Description: This compound was investigated alongside methylbis(2-chloroethyl)amine for its impact on tumor growth in mice and rats as part of a tumor-spectrum study. [] This research aims to understand the varying effectiveness of different chemical compounds against various tumor types. []
Compound Description: Discovered as a potential fungicide, this pyrimidin-4-amine derivative exhibits strong activity against various fungal pathogens. [] While it demonstrated superior fungicidal activity compared to commercial fungicides, its high toxicity to rats limited its further development. []
5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229 or 5b5-6)
Compound Description: Developed as a fungicide, HNPC-A9229 exhibits potent activity against fungal pathogens, including Puccinia sorghi and Erysiphe graminis. [] Significantly, it shows improved safety compared to its precursor 2a, with lower toxicity to rats. []
Pyrido[1,2-a]pyrimidin-4-imines
Compound Description: This group of compounds was synthesized via a copper(I)-catalyzed multi-step reaction involving sulfonyl azides, alkynes, and N-arylidenepyridin-2-amines. [] This novel synthetic route provides efficient access to diversely functionalized pyrido[1,2-a]pyrimidin-4-imines, which are important heterocyclic scaffolds found in various bioactive molecules. []
4-(3-Azetidin-1-yl)pyrimidin-2-amines
Compound Description: This series of compounds are non-imidazole histamine H3 receptor (H3R) agonists. [] Compound VUF16839 (14d) exhibits potent H3R agonism (pKi = 8.5, pEC50 = 9.5) and desirable pharmacokinetic properties, making it a promising tool compound for H3R research. []
Overview
4-(Methoxymethyl)pyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives, which are recognized for their diverse biological activities. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound features a methoxymethyl group at the 4-position and an amino group at the 2-position of the pyrimidine ring. The structure of 4-(Methoxymethyl)pyrimidin-2-amine can be represented as follows:
C7H10N2O
This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as inhibitors of various enzymes linked to pathological conditions.
Source and Classification
4-(Methoxymethyl)pyrimidin-2-amine can be synthesized through various chemical pathways, often involving the modification of existing pyrimidine derivatives. It falls under the classification of heterocyclic organic compounds and specifically belongs to the pyrimidine family, which is characterized by its nitrogen-containing aromatic systems.
Synthesis Analysis
Methods and Technical Details
The synthesis of 4-(Methoxymethyl)pyrimidin-2-amine can be achieved through several methods, typically involving nucleophilic substitution reactions or condensation reactions with appropriate starting materials. One common approach is the reaction of 2-amino-4,6-dichloropyrimidine with methoxymethylamine in the presence of a base such as triethylamine, under solvent-free conditions. This method has been reported to yield high purity and good yields:
Reagents:
2-amino-4,6-dichloropyrimidine
Methoxymethylamine
Triethylamine (as a base)
Procedure:
Mix the reagents and heat at 80–90 °C.
Monitor the reaction using thin-layer chromatography.
Upon completion, quench with water and isolate the product via crystallization.
Characterization: The synthesized compound is typically characterized using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Elemental Analysis to confirm its structure and purity .
Molecular Structure Analysis
Structure and Data
The molecular structure of 4-(Methoxymethyl)pyrimidin-2-amine consists of a pyrimidine ring substituted with a methoxymethyl group at the 4-position and an amino group at the 2-position. The molecular formula is C7H10N2O, with a molecular weight of approximately 154.17 g/mol.
Key Structural Features:
Pyrimidine Ring: A six-membered ring with alternating carbon and nitrogen atoms.
Methoxymethyl Group: This substituent can influence the compound's solubility and biological activity.
Amino Group: Located at position 2, this functional group is crucial for biological interactions.
Chemical Reactions Analysis
Reactions and Technical Details
4-(Methoxymethyl)pyrimidin-2-amine can participate in various chemical reactions typical for amines and heterocycles:
Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization of the pyrimidine ring.
Acylation Reactions: The amino group may undergo acylation to form amides, which can enhance biological activity.
Formation of Salts: The amino group can also react with acids to form salts, which may improve solubility in aqueous environments.
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
Mechanism of Action
Process and Data
The mechanism of action for compounds like 4-(Methoxymethyl)pyrimidin-2-amine often involves their ability to interact with biological targets such as enzymes or receptors. For instance, studies have shown that derivatives of pyrimidine can act as inhibitors for enzymes like β-glucuronidase, which is implicated in various diseases:
Binding Interactions: The amino group can form hydrogen bonds with active site residues in target proteins.
Inhibition Mechanism: By mimicking substrate structures or binding tightly to enzyme active sites, these compounds can effectively inhibit enzymatic activity.
Biological Evaluation: Compounds are typically evaluated for their inhibitory effects using assays that measure enzyme activity .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
4-(Methoxymethyl)pyrimidin-2-amine exhibits several important physical and chemical properties:
Appearance: Generally exists as a solid crystalline substance.
Solubility: Soluble in polar solvents like water and methanol due to the presence of hydrophilic functional groups.
Melting Point: Specific melting point data would depend on experimental conditions but is generally within a range typical for small organic molecules.
These properties are critical for determining its suitability in pharmaceutical formulations .
Applications
Scientific Uses
The primary applications of 4-(Methoxymethyl)pyrimidin-2-amine in scientific research include:
Drug Development: As a potential lead compound for developing new drugs targeting specific enzymes associated with diseases such as cancer or infections.
Biochemical Research: Used in studies exploring enzyme inhibition mechanisms or as a tool compound to investigate biological pathways involving pyrimidines.
Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds that may have enhanced pharmacological properties .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.